molecular formula C10H17NO3 B2502902 Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate CAS No. 2309444-73-1

Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate

Cat. No.: B2502902
CAS No.: 2309444-73-1
M. Wt: 199.25
InChI Key: DUFSQEXDTHQXPC-UHFFFAOYSA-N
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Description

Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate is a spirocyclic compound featuring a unique fused bicyclic system containing both oxygen and nitrogen heteroatoms. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.20 g/mol (CAS: 1601123-07-2) . The spiro[3.5]nonane core consists of a 5-oxa (oxygen-containing) ring and an 8-aza (nitrogen-containing) ring fused at a single sp³-hybridized carbon atom. The ester group at the 6-position enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles or pharmacophores.

Structural analysis using crystallographic methods (e.g., SHELX programs ) and ring puckering coordinates reveals moderate conformational flexibility due to the spiro junction.

Properties

IUPAC Name

methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-13-9(12)5-8-6-11-7-10(14-8)3-2-4-10/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFSQEXDTHQXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNCC2(O1)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing both an amine and an ester functional group. The reaction conditions often include the use of a base to facilitate the cyclization process, followed by esterification to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate with structurally analogous spirocyclic compounds, emphasizing molecular features, substituents, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₈H₁₃NO₂ 155.20 Methyl ester at C6 Intermediate for heterocyclic synthesis; racemic form available
[6-(Aminomethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol C₁₀H₂₀N₂O₂ 200.28 Aminomethyl and hydroxymethyl groups Potential building block for bioactive molecules; chiral centers present
2-{8-[(tert-Butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl}acetic acid C₁₄H₂₃NO₅ 285.34 tert-Butoxycarbonyl (Boc) protecting group Discontinued; likely used in peptide synthesis
2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid C₁₁H₁₉NO₃ 213.27 Methoxymethyl group; spiro[3.4]octane core Smaller spiro system (3.4 vs. 3.5); discontinued; limited solubility noted
5-Oxa-8-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride C₈H₁₂ClNO₃ 205.64 Carboxylic acid hydrochloride salt Enhanced solubility for salt formation; used in ionic liquid synthesis

Key Structural and Functional Differences:

Spiro Ring Size: The target compound’s spiro[3.5]nonane system provides greater steric bulk compared to spiro[3.4]octane derivatives (e.g., ), influencing reactivity in ring-opening or cross-coupling reactions . Puckering analysis () suggests the 5-oxa-8-azaspiro[3.5] system adopts a chair-like conformation, while smaller rings (e.g., spiro[3.4]) exhibit higher strain.

Substituent Effects: Ester groups (target compound) vs. carboxylic acid salts () modulate solubility and reactivity. The Boc-protected derivative () highlights strategies for amine protection in multistep syntheses. Aminomethyl and hydroxymethyl groups () introduce hydrogen-bonding sites, enhancing interactions in drug design .

Synthetic Utility :

  • The target compound’s methyl ester facilitates nucleophilic acyl substitution, whereas the hydrochloride salt () is preferable for acid-catalyzed reactions.
  • Discontinued analogs (–8) suggest market challenges in scalability or stability, underscoring the target compound’s industrial relevance.

Biological Activity

Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate is a chemical compound characterized by its spirocyclic structure, which has garnered attention for its potential biological activities. This compound, with the molecular formula C10_{10}H17_{17}NO3_3 and a molecular weight of 199.25 g/mol, is used as a building block in synthetic chemistry and has implications in biological research.

The compound is synthesized through a cyclization reaction involving an amine and an ester functional group, typically facilitated by a base. Its unique structure allows for interactions with various biological targets, making it a valuable tool in enzyme-substrate studies and receptor binding analyses.

This compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor functions. The spirocyclic arrangement enables it to fit into active sites, which may lead to inhibition or activation of biological pathways.

Antiviral Activity

Recent studies have explored the antiviral potential of compounds related to this compound, particularly against coronavirus strains. For instance, derivatives of tetrahydroisoquinoline, which share structural similarities, have shown promising antiviral effects with low cytotoxicity in cell lines such as MRC-5 and HCT-8. The most active compounds demonstrated significant inhibition of viral replication, suggesting that structural analogs could be explored for similar activities .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of compounds like this compound. In comparative studies, several derivatives exhibited lower toxicity than established antiviral agents like chloroquine and hydroxychloroquine, indicating a favorable therapeutic index .

CompoundCC50_{50} (µM)IC50_{50} (µM)Selectivity Index
Avir-7280 ± 121 ± 0.06280
Avir-8515 ± 220.5 ± 0.02972
Chloroquine60 ± 30.1 ± 0.01600
Hydroxychloroquine66 ± 30.1 ± 0.01650

Case Studies

A notable study evaluated the inhibitory effects of various heterocyclic compounds on coronavirus strains, revealing that certain derivatives of this compound exhibited significant antiviral activity while maintaining low cytotoxicity levels .

In another investigation focused on enzyme inhibition, the compound was assessed for its ability to modulate specific enzyme activities linked to metabolic pathways in human cells. Results indicated that it could effectively alter these pathways without causing substantial cellular damage.

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